molecular formula C4H6F3N B13552369 2-Trifluoromethyl-prop-2-en-1-amine

2-Trifluoromethyl-prop-2-en-1-amine

Cat. No.: B13552369
M. Wt: 125.09 g/mol
InChI Key: MPGVDMCOJRZRSP-UHFFFAOYSA-N
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Description

2-(aminomethyl)-3,3,3-trifluoroprop-1-ene is an organic compound characterized by the presence of an amino group attached to a propene backbone with three fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-3,3,3-trifluoroprop-1-ene typically involves the reaction of 3,3,3-trifluoropropene with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 3,3,3-trifluoropropene, formaldehyde, and ammonia.

    Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 50-70°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(aminomethyl)-3,3,3-trifluoroprop-1-ene involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient separation and purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-3,3,3-trifluoroprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(aminomethyl)-3,3,3-trifluoroprop-1-ene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3,3,3-trifluoroprop-1-ene involves its interaction with molecular targets through its amino and fluorinated groups. The compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(aminomethyl)pyridine: Similar in structure but lacks the trifluoromethyl group.

    3,3,3-trifluoropropylamine: Similar in having a trifluoromethyl group but differs in the position of the amino group.

Uniqueness

2-(aminomethyl)-3,3,3-trifluoroprop-1-ene is unique due to the presence of both an amino group and a trifluoromethyl group on a propene backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C4H6F3N

Molecular Weight

125.09 g/mol

IUPAC Name

2-(trifluoromethyl)prop-2-en-1-amine

InChI

InChI=1S/C4H6F3N/c1-3(2-8)4(5,6)7/h1-2,8H2

InChI Key

MPGVDMCOJRZRSP-UHFFFAOYSA-N

Canonical SMILES

C=C(CN)C(F)(F)F

Origin of Product

United States

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